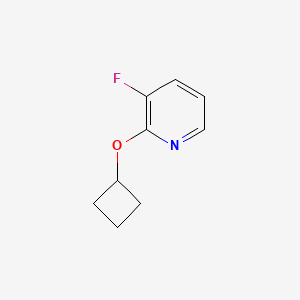

2-Cyclobutoxy-3-fluoropyridine

Description

Contextualizing Fluoropyridine Derivatives in Organic and Medicinal Chemistry

Fluoropyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in organic and medicinal chemistry. The incorporation of a fluorine atom into the pyridine (B92270) ring can profoundly influence the molecule's physicochemical properties. Fluorine's high electronegativity can alter the electron distribution within the aromatic system, impacting the reactivity and basicity of the pyridine nitrogen. guidechem.comsci-hub.box This electronic modulation is a key tool for fine-tuning the binding affinity of a molecule to its biological target.

In medicinal chemistry, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. sci-hub.box Furthermore, the lipophilicity of a drug candidate can be modulated by the addition of fluorine, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The 2-fluoro- and 3-fluoropyridine (B146971) motifs, in particular, are valuable precursors in the synthesis of more complex molecules, often serving as electrophilic partners in nucleophilic aromatic substitution (SNAr) reactions. nih.gov The reaction of 2-fluoropyridines with various nucleophiles is a well-established method for introducing a wide range of functional groups at the 2-position of the pyridine ring. nih.gov

Significance of Cyclobutane (B1203170) Moieties in Molecular Design and Bioactivity

The cyclobutane moiety, a four-membered carbocyclic ring, is increasingly being recognized as a valuable building block in molecular design, especially in the context of drug discovery. Historically, cyclobutane rings were considered relatively esoteric due to ring strain and synthetic challenges. However, modern synthetic methods have made their incorporation more accessible, leading to a greater appreciation of their unique properties.

One of the primary advantages of the cyclobutane unit is its role as a bioisostere. chem-space.comuniroma1.itnih.govresearchgate.netpatsnap.com It can serve as a metabolically stable replacement for other common groups, such as gem-dimethyl groups or larger rings. The rigid and three-dimensional nature of the cyclobutane ring can also be used to conformationally constrain a molecule, which can lead to increased potency and selectivity for its biological target. By reducing the number of available conformations, the entropic penalty of binding is minimized. Furthermore, the introduction of a cyclobutane ring can increase the fraction of sp3-hybridized carbons in a molecule, a property that has been correlated with improved success rates in clinical trials.

Overview of Research Avenues for Novel Heterocyclic Compounds

The field of heterocyclic chemistry is continually expanding, driven by the demand for new compounds with tailored properties for a wide range of applications, from pharmaceuticals to organic electronics. Current research avenues for novel heterocyclic compounds often focus on several key areas:

Development of Novel Synthetic Methodologies: The creation of efficient and selective methods for the synthesis and functionalization of heterocyclic cores remains a high priority. This includes the development of novel catalytic systems and the exploration of new reaction pathways.

Medicinal Chemistry and Drug Discovery: Heterocyclic scaffolds are at the core of a vast number of approved drugs. Research in this area is focused on the design and synthesis of new heterocyclic derivatives with improved efficacy, selectivity, and pharmacokinetic properties for the treatment of a wide array of diseases, including cancer, infectious diseases, and neurological disorders. researchgate.netmanipal.edunih.gov

Materials Science: The unique electronic and photophysical properties of certain heterocyclic compounds make them attractive candidates for use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.

Sustainable Chemistry: There is a growing emphasis on the development of greener and more sustainable methods for the synthesis of heterocyclic compounds, including the use of renewable starting materials and the reduction of waste.

The exploration of novel heterocyclic compounds like 2-Cyclobutoxy-3-fluoropyridine, which combines the advantageous features of both fluoropyridines and cyclobutane moieties, aligns perfectly with these contemporary research trends. The synthesis and evaluation of such molecules are expected to yield new insights into structure-activity relationships and potentially lead to the discovery of new chemical entities with valuable biological or material properties.

Below is a table summarizing the key properties of related and precursor molecules, which can serve as a reference for predicting the characteristics of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Fluoropyridine (B1216828) | 372-48-5 | C₅H₄FN | 97.09 | 126 |

| 3-Fluoropyridine | 372-47-4 | C₅H₄FN | 97.09 | 107-108 |

| 2-Chlorofluoropyridine | 17282-04-1 | C₅H₃ClFN | 131.54 | 80 (at 80 mmHg) |

| 2-Amino-3-fluoropyridine | 21717-95-3 | C₅H₅FN₂ | 112.11 | Not Available |

| 2-Fluoropyridine-3-carbonitrile | 3939-13-7 | C₆H₃FN₂ | 122.10 | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyloxy-3-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-8-5-2-6-11-9(8)12-7-3-1-4-7/h2,5-7H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCUYNMVRHOOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutoxy 3 Fluoropyridine and Analogues

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of 2-Cyclobutoxy-3-fluoropyridine reveals a primary disconnection at the ether linkage, separating the molecule into two key building blocks: a 3-fluoropyridine (B146971) derivative activated for nucleophilic attack at the C2 position and cyclobutanol (B46151). This strategy is predicated on the well-established reactivity of electron-deficient pyridine (B92270) rings towards nucleophiles.

Precursor Synthesis and Halogenated Pyridine Building Blocks

The successful synthesis of this compound hinges on the efficient preparation of its constituent precursors. This section details the synthetic routes to the essential halogenated pyridine building blocks and cyclobutanol derivatives.

Preparation of 2-Halo-3-fluoropyridine Intermediates

The construction of the 2-halo-3-fluoropyridine scaffold is a critical step. One effective method involves the directed ortho-metalation of 2-halopyridines. nih.govsemanticscholar.org The use of a strong base, such as lithium diisopropylamide (LDA), can facilitate exclusive lithiation at the C3 position of a 2-halopyridine. nih.gov This is attributed to the directing effect of the halogen atom. semanticscholar.org The resulting 3-lithio-2-halopyridine intermediate is a versatile synthon that can be reacted with various electrophiles.

For the introduction of the fluorine atom at the 3-position, a common strategy is the nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring. For instance, a nitro group at the 3-position of a pyridine ring can serve as an effective leaving group for the introduction of fluoride (B91410). nih.govmdpi.comscispace.comresearchgate.net The reaction of methyl 3-nitropyridine-4-carboxylate with a fluoride source like cesium fluoride (CsF) in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO) can yield the corresponding 3-fluoropyridine derivative. mdpi.comresearchgate.net

Another approach is the direct C-H fluorination of substituted pyridines. nih.govacs.org While regioselectivity can be a challenge, certain directing groups can favor fluorination at the desired position. For example, 3-substituted pyridines with halo or alkoxy groups tend to react selectively at the 2-position. nih.govacs.org

Synthesis of Cyclobutanol and its Derivatives

Cyclobutane (B1203170) rings are valuable components in pharmaceutical research as they offer a rigid, three-dimensional scaffold that can act as a bioisostere for other groups. nih.govrsc.org The synthesis of cyclobutanol and its derivatives can be achieved through several methods.

One common approach involves cycloaddition reactions. For example, [2+2] cycloadditions are a powerful tool for the construction of the cyclobutane core. rsc.orgjst.go.jp Another strategy is the use of a formal [3+1] cycloaddition employing 1,1-diborylalkanes and epihalohydrins to generate 3-borylated cyclobutanols. rsc.org The boron moiety in these products serves as a convenient handle for further functionalization. nih.govrsc.org

A more classical approach involves the Grignard reaction. A patented method describes the synthesis of cyclobutanol starting from 1,3-dibromopropane (B121459) and magnesium to form a Grignard reagent, which is then reacted with methyl formate. google.com The synthesis of a versatile cis-3-piperidino-cyclobutanol building block has also been reported, starting from the condensation of a piperidine (B6355638) with 1,3-cyclobutanedione followed by reduction. acs.org

Direct and Indirect Cyclobutoxy Installation Strategies

With the key precursors in hand, the final stage of the synthesis involves the formation of the ether linkage between the cyclobutanol and the 3-fluoropyridine ring.

Nucleophilic Aromatic Substitution Approaches on Fluoropyridines

The most direct method for installing the cyclobutoxy group is through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the cyclobutoxide anion, generated by deprotonating cyclobutanol with a suitable base, acts as the nucleophile. This nucleophile attacks the electron-deficient pyridine ring at the C2 position, displacing a leaving group such as a halogen (e.g., chlorine or bromine). masterorganicchemistry.com The presence of the electron-withdrawing fluorine atom at the 3-position further activates the pyridine ring towards nucleophilic attack. scispace.com

The success of the SNAr reaction is highly dependent on the nature of the leaving group and the reaction conditions. Halogens are common leaving groups in these transformations. The reaction between an alcohol and a fluoropyridine derivative, where the fluorine atom itself is displaced, is also a viable strategy, particularly when the fluorine is at an activated position (e.g., C2 or C4). nih.govacs.org

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. Key parameters to consider are the choice of base, solvent, and reaction temperature.

Base: A strong, non-nucleophilic base is typically required to deprotonate the cyclobutanol without competing in the substitution reaction. Sodium hydride (NaH) is a commonly used base for this purpose. acs.org Other alkali metal hydrides or strong alkoxides can also be employed.

Solvent: Aprotic polar solvents are generally preferred for SNAr reactions as they can solvate the cation of the base while not interfering with the nucleophile. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for these reactions. mdpi.comresearchgate.netacs.org Tetrahydrofuran (THF) can also be used, particularly for reactions involving organometallic intermediates. nih.gov

Temperature: The reaction temperature can vary significantly depending on the reactivity of the substrates. Some SNAr reactions proceed at room temperature, while others may require heating to achieve a reasonable reaction rate. acs.org For instance, a reaction involving 5-bromo-2-fluoropyridine (B45044) and an alcohol with NaH in DMF was conducted at room temperature initially, followed by heating to 90 °C. acs.org In contrast, some lithiation reactions are carried out at very low temperatures (e.g., -78 °C) to ensure selectivity and prevent side reactions. nih.gov

The following table summarizes various reaction conditions reported for related nucleophilic aromatic substitutions on pyridine rings.

| Reactants | Base | Solvent | Temperature | Product | Reference |

| Methyl 3-nitropyridine-4-carboxylate, Fluoride source | CsF | DMSO | Reflux | Methyl 3-fluoropyridine-4-carboxylate | mdpi.comresearchgate.net |

| Alcohol, 5-bromo-2-fluoropyridine | NaH | DMF | rt, then 90 °C | 2-Alkoxy-5-bromopyridine | acs.org |

| 2-Halopyridine, Electrophile | LDA | THF | -78 to -40 °C | 3-Substituted-2-halopyridine | nih.gov |

Ligand-Enabled Coupling Strategies

The synthesis of aryl ethers, including this compound, has been significantly advanced by the development of ligand-enabled cross-coupling reactions. These methods, typically catalyzed by transition metals like palladium or copper, allow for the formation of the crucial C-O bond between the pyridine ring and the cyclobutoxy moiety. The choice of ligand is paramount, as it directly influences the catalyst's stability, activity, and selectivity.

Palladium-catalyzed Buchwald-Hartwig amination and etherification reactions are prominent in this context. While originally developed for C-N bond formation, these protocols have been adapted for C-O coupling. The success of these reactions hinges on the use of specialized phosphine-based ligands. These ligands, often bulky and electron-rich, facilitate the key steps of the catalytic cycle: oxidative addition, coordination of the alcohol, and reductive elimination. For the synthesis of this compound, this would involve coupling a halopyridine, such as 2-chloro- or 2-bromo-3-fluoropyridine, with cyclobutanol.

Modern catalytic systems often employ N-heterocyclic carbenes (NHCs) as alternative ligands. NHCs form strong bonds with the metal center, leading to highly stable and active catalysts that can be effective even at low loadings. The development of palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives also presents a powerful strategy. chemrxiv.org This approach may utilize a palladium catalyst with a specific carboxylic acid ligand to functionalize the pyridine ring, demonstrating high functional group tolerance. researchgate.net

The table below summarizes various ligand types and their general impact on coupling reactions relevant to pyridine ether synthesis.

Table 1: Ligand Classes for Pyridine C-O Coupling Reactions

| Ligand Type | Example(s) | Key Characteristics | Typical Application |

|---|---|---|---|

| Buchwald Ligands | XPhos, SPhos, RuPhos | Bulky, electron-rich monophosphines | Facilitate reductive elimination, high catalyst turnover. |

| Josiphos Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Chiral ferrocenyl diphosphines | Used in asymmetric catalysis for stereocontrol. |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form robust metal complexes | High thermal stability, suitable for challenging couplings. |

| Carboxylic Acids | Adamantane-1-carboxylic acid | Act as ancillary ligands in C-H activation | Promote regioselective C-H functionalization of pyridines. researchgate.net |

Alternative Functionalization Routes to the Cyclobutoxy Moiety

Beyond sophisticated coupling strategies, more traditional methods can be employed to introduce the cyclobutoxy group. The most common alternative is the Williamson ether synthesis. This method involves the reaction of an alkali metal cyclobutoxide salt with a suitable 3-fluoropyridine derivative bearing a leaving group (e.g., a halogen) at the 2-position.

The process begins with the deprotonation of cyclobutanol using a strong base, such as sodium hydride (NaH), to form sodium cyclobutoxide. This nucleophile then displaces the halide from the pyridine ring in a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom activates the 2-position towards nucleophilic attack, making this a viable synthetic route. A patent describes a similar approach where 5-bromo-2-fluoropyridine is reacted with an alcohol in the presence of NaH in a solvent like DMF. acs.org

Another strategy involves building the molecule from pre-functionalized synthons. For instance, research on histamine (B1213489) H3 receptor ligands details a methodology starting from 1,3-cyclobutanedione. researchgate.net A condensation reaction with an amine, followed by reduction, furnishes a versatile substituted cyclobutanol building block. acs.orgresearchgate.net This pre-functionalized cyclobutanol can then be attached to the pyridine ring, offering a modular approach to synthesizing analogues.

Stereochemical Control in Cyclobutoxy-Pyridine Formation

Stereochemical considerations primarily arise when the cyclobutane ring is substituted, creating one or more chiral centers. For the parent this compound, the cyclobutoxy moiety is achiral. However, in the synthesis of analogues with substituents on the cyclobutyl ring, controlling stereochemistry becomes critical.

If the synthesis starts with a racemic or diastereomeric mixture of a substituted cyclobutanol, the final product will also be a mixture of stereoisomers. The formation of the ether linkage itself does not typically induce chirality or alter the existing stereochemistry on the cyclobutane ring. Therefore, stereochemical control is achieved by using an enantiomerically pure or diastereomerically pure cyclobutanol starting material. youtube.com

For example, studies on the synthesis of cyclobutylamine (B51885) derivatives have shown that cis- and trans- isomers can be produced and separated. acs.orgnih.gov The use of a pure cis-3-substituted-cyclobutanol would lead to the corresponding cis-substituted this compound product. Reagent-controlled stereochemistry, where a chiral reagent influences the reaction's outcome, is a powerful strategy in organic synthesis but is most relevant in the initial synthesis of the chiral cyclobutanol building block rather than the final etherification step. youtube.com

Green Chemistry Considerations in Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. nih.gov This involves developing more efficient catalysts, choosing safer solvents, and minimizing waste. nih.govbohrium.comacs.org

Catalyst Development for Enhanced Efficiency

A key goal in green chemistry is to replace stoichiometric reagents with catalytic alternatives. For pyridine synthesis and functionalization, significant progress has been made in developing highly efficient catalysts that operate under milder conditions and at lower loadings. bohrium.com

Iron-catalyzed reactions, for instance, are gaining traction as iron is an abundant, inexpensive, and low-toxicity metal. rsc.org Rhodium(III)-catalyzed C-H functionalization offers a step-economic route to highly substituted 3-fluoropyridines by reacting α-fluoro-α,β-unsaturated oximes with alkynes, avoiding pre-functionalized starting materials. nih.gov Furthermore, advancements in palladium catalysis, using robust ligands, allow for minimized catalyst loading and generate less waste, with byproducts like KCl being more environmentally benign than those from other methods. chemrxiv.org The development of cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles also represents an atom-economic method for constructing pyridine scaffolds. rsc.org

Table 2: Comparison of Catalytic Systems for Pyridine Functionalization

| Catalytic System | Metal | Typical Reaction | Green Chemistry Advantages |

|---|---|---|---|

| Palladium/Ligand | Pd | C-H Arylation, Buchwald-Hartwig Etherification | High efficiency, low catalyst loading, high functional group tolerance. chemrxiv.org |

| Rhodium/Acetate (B1210297) | Rh | C-H Functionalization/Annulation | High atom economy, avoids pre-functionalization. nih.gov |

| Iron Chloride | Fe | Cyclization Reactions | Utilizes an inexpensive, earth-abundant, and low-toxicity metal. rsc.org |

| Cobalt/Ligand | Co | [2+2+2] Cycloaddition | High atom economy, efficient construction of the pyridine core. rsc.org |

Solvent Selection and Waste Minimization

Solvent choice is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. wikipedia.org Traditional solvents used in coupling and etherification reactions, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated hydrocarbons, are now recognized as hazardous.

There is a concerted effort to replace these with greener alternatives. mpg.de Bio-based solvents and ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining popularity. For the C-H arylation of fluoroarenes, isopropyl acetate (i-PrOAc) has been successfully employed as a greener reaction medium. chemrxiv.org The ideal green solvent has a low environmental impact, is non-toxic, recyclable, and has a high boiling point to prevent volatile emissions, yet allows for easy product isolation. acs.org

Waste minimization extends beyond solvent choice to include process optimization. Atom-economic reactions, such as cycloadditions, are inherently greener as they incorporate a majority of the reactant atoms into the final product. rsc.org Recycling pyridine from industrial wastewater is another important strategy for waste reduction in large-scale production. google.com

Table 3: Properties of Common vs. Green Solvents

| Solvent | Boiling Point (°C) | Classification | Key Issues / Benefits |

|---|---|---|---|

| Dimethylformamide (DMF) | 153 | Polar Aprotic, Traditional | High boiling point, but toxic (reprotoxic). wikipedia.org |

| Toluene | 111 | Nonpolar, Traditional | Toxic, volatile organic compound (VOC). wikipedia.org |

| Dichloromethane (DCM) | 40 | Chlorinated, Traditional | Carcinogen suspect, high volatility. |

| Isopropyl Acetate (i-PrOAc) | 89 | Ester, Green Alternative | Lower toxicity, readily biodegradable. chemrxiv.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Ether, Green Alternative | Derived from renewable resources, lower toxicity than THF. |

| Water | 100 | Polar Protic, Green | Safest solvent, but product solubility can be an issue. wikipedia.org |

Chemical Reactivity and Transformation Studies of 2 Cyclobutoxy 3 Fluoropyridine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 2-cyclobutoxy-3-fluoropyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is further modulated by the substituents at the 2- and 3-positions. The fluorine atom at C-3 is a strong electron-withdrawing group via induction, further deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack. The cyclobutoxy group at C-2 can donate electron density through resonance but is also inductively withdrawing.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution on the pyridine nucleus is generally a challenging transformation that requires harsh reaction conditions compared to benzene. quora.com The nitrogen atom and the fluorine at the 3-position significantly reduce the electron density of the ring, making it less susceptible to attack by electrophiles. When such reactions do occur on substituted pyridines, the position of substitution is governed by the electronic effects of the existing substituents.

Nucleophilic Additions and Ring Transformations

The electron-deficient nature of the pyridine ring, enhanced by the 3-fluoro substituent, makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr). The fluorine atom at C-3 is not typically the leaving group in SNAr reactions on pyridines unless strongly activated. Instead, a suitable leaving group at the 2- or 4-position is more common. In this molecule, while the fluorine is at C-3, the cyclobutoxy group at the activated C-2 position could potentially be displaced by strong nucleophiles under forcing conditions, although displacement of a halogen at this position is more common. researchgate.netgoogle.com

More likely is the nucleophilic substitution of other halides if present on the ring, or transformations facilitated by the existing substituents. For instance, 2-fluoropyridines are known to be highly reactive towards SNAr, significantly more so than their chloro-analogs, allowing reactions to proceed under milder conditions. nih.gov Should a synthetically introduced leaving group be present at the 4- or 6-positions, a wide range of nucleophiles could be employed.

Ring transformation reactions, where a nucleophile attacks the pyridine ring leading to a ring-opening and subsequent re-cyclization to a different heterocyclic or carbocyclic system, are also a possibility, particularly with strong carbon nucleophiles. nih.gov These reactions often require specific substitution patterns, such as the presence of a nitro group, to proceed efficiently. nih.gov

| Nucleophile | Potential Reaction Conditions | Expected Product Type (at C2) | Reference |

|---|---|---|---|

| Amines (R-NH2) | Heat, base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMSO, DMF) | 2-Amino-3-fluoropyridine derivative | youtube.com |

| Alkoxides (R-O-) | NaOR in corresponding alcohol | 2-Alkoxy-3-fluoropyridine (trans-etherification) | nih.gov |

| Thiols (R-SH) | Base (e.g., K2CO3) in DMF | 2-Thioether-3-fluoropyridine derivative | nih.gov |

| Organometallics (e.g., Grignard, Organolithium) | Anhydrous ether or THF at low temperatures | 2-Alkyl/Aryl-3-fluoropyridine derivative | researchgate.net |

C-H Functionalization at Unsubstituted Positions

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, and various methods have been developed for the selective functionalization of pyridine rings, often employing transition metal catalysis. researchgate.netmdpi.comrsc.org For this compound, the unsubstituted C-H bonds are at the C-4, C-5, and C-6 positions.

The regioselectivity of these reactions is influenced by a combination of electronic and steric factors, as well as the nature of the catalyst and directing groups. rsc.orgnih.gov The nitrogen atom of the pyridine can act as a directing group, often favoring functionalization at the C-2 or C-6 position. nih.gov In the case of this compound, the C-6 position would be a likely site for such directed C-H activation. Functionalization at the C-4 and C-5 positions is also possible with appropriately designed catalytic systems that can overcome the inherent electronic preferences of the substituted pyridine ring.

Transformations Involving the Cyclobutoxy Group

The cyclobutoxy group is a four-membered ether linkage to the pyridine ring. Its reactivity is primarily centered on the strained cyclobutane (B1203170) ring and the ether C-O bond.

Cyclobutane Ring-Opening Reactions

The cyclobutane ring of the cyclobutoxy moiety is strained and can undergo ring-opening reactions under certain conditions, such as treatment with strong acids or transition metal catalysts. These reactions typically proceed to relieve ring strain and can lead to the formation of linear alkyl chains or other cyclic structures. The stability of the cyclobutoxy group is generally high under neutral and basic conditions, as well as under moderate thermal stress. nih.govbeilstein-journals.orgnih.gov However, specific reagents designed for cleaving ether bonds, such as strong protic or Lewis acids, could induce ring-opening.

Reactivity of the Fluorine Atom

The fluorine atom at the 3-position of the pyridine ring is a key site for functionalization. Its reactivity is primarily governed by two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

The carbon-fluorine bond in aryl fluorides is traditionally considered strong and less reactive in cross-coupling reactions compared to other aryl halides. However, advancements in catalyst design, particularly the development of electron-rich and sterically hindered phosphine (B1218219) ligands, have enabled the use of aryl fluorides as viable coupling partners. rsc.orgresearchgate.net For this compound, the fluorine atom is situated at a position on the pyridine ring that can be activated for such transformations.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, is a cornerstone of modern organic synthesis. nih.govmdpi.com While examples specific to this compound are not prevalent in the literature, the reactivity of other fluoropyridines suggests its potential participation. The reaction would involve the palladium-catalyzed coupling of the fluoropyridine with an organoboron reagent, such as a boronic acid or a trifluoroborate salt. nih.gov The efficiency of such a reaction would be highly dependent on the choice of palladium catalyst, ligand, and base. For instance, palladium acetate (B1210297) with bulky phosphine ligands like SPhos or XPhos has been shown to be effective for the coupling of other challenging heteroaryl halides. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgchemspider.com This palladium-catalyzed reaction couples an aryl halide with an amine. The C-F bond in this compound could potentially undergo this transformation, yielding 3-amino-2-cyclobutoxypyridine derivatives. The success of this reaction would hinge on the selection of a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand (e.g., BINAP or a dialkylbiaryl phosphine). wikipedia.orgchemspider.com The choice of base, such as sodium tert-butoxide (NaOtBu), is also critical for the catalytic cycle. chemspider.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Halopyridines

| Entry | Halopyridine | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/NHC | 2-Phenylpyridine | High |

| 2 | 2-Chloropyridine (B119429) | 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | 2-(4-Cyanophenyl)pyridine | Excellent |

| 3 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃]/BINAP | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60 |

| 4 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | 3,5-Dichloro-2-phenylpyridine | High |

This table presents examples of cross-coupling reactions with various halopyridines to illustrate the potential reactivity of this compound under similar conditions.

The fluorine atom in 2-fluoropyridines is notably activated towards nucleophilic aromatic substitution (SNAr). nih.gov The electron-withdrawing effect of the pyridine nitrogen atom lowers the electron density of the ring, facilitating nucleophilic attack, especially at the 2- and 4-positions. The high electronegativity of fluorine enhances this effect, making it an excellent leaving group in this context. In fact, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. nih.gov

For this compound, nucleophilic attack would be expected to occur at the 3-position, leading to the displacement of the fluoride (B91410) ion. A wide range of nucleophiles can potentially be employed in this reaction.

Displacement with N-Nucleophiles: The reaction with amines would lead to the formation of 3-aminopyridine (B143674) derivatives. These reactions are often carried out at elevated temperatures, sometimes in the presence of a base to neutralize the generated hydrofluoric acid. youtube.com

Displacement with O-Nucleophiles: Alkoxides and phenoxides can displace the fluorine to form the corresponding ethers. For example, reaction with sodium methoxide (B1231860) would yield 2-cyclobutoxy-3-methoxypyridine.

Displacement with S-Nucleophiles: Thiolates are also effective nucleophiles for the displacement of fluorine from activated pyridine rings, resulting in the formation of 3-thiopyridine derivatives.

Table 2: Examples of Nucleophilic Aromatic Substitution on Fluoropyridines

| Entry | Fluoropyridine | Nucleophile | Conditions | Product |

| 1 | 2-Fluoropyridine | Piperidine (B6355638) | Heat | 2-(Piperidin-1-yl)pyridine |

| 2 | Methyl 5-bromo-2-fluoropicolinate | Various amines | N/A | Corresponding 2-aminopicolinates |

| 3 | 3-Nitropyridine-4-carboxylate | Cesium fluoride | DMSO, reflux | 3-Fluoropyridine-4-carboxylate |

| 4 | 2-Fluoropyridine | Sodium ethoxide | Ethanol | 2-Ethoxypyridine |

This table illustrates the scope of nucleophilic aromatic substitution on various fluoropyridine scaffolds, indicating the potential for similar reactivity with this compound.

Multi-Component Reactions and Heterocycle Annulation

While specific examples involving this compound in multi-component reactions or heterocycle annulations are not extensively documented, the inherent reactivity of the fluoropyridine core suggests potential applications in these areas.

Multi-Component Reactions: Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. The reactivity of the C-F bond towards nucleophilic attack could be exploited in an MCR setting. For instance, a sequential reaction involving nucleophilic displacement of the fluoride followed by another transformation on a different part of the molecule could be envisioned.

Heterocycle Annulation: Annulation reactions involve the formation of a new ring fused to an existing one. youtube.comchemrxiv.orgresearchgate.net The functional groups on this compound could serve as handles for such transformations. For example, if the fluorine is first replaced by a nucleophile bearing another reactive functional group, an intramolecular cyclization could lead to the formation of a fused heterocyclic system. Palladium-catalyzed annulation reactions, which often proceed through C-H activation or cross-coupling cascades, could also be a potential avenue for elaborating the structure of this compound into more complex polycyclic aromatic systems. researchgate.net

Mechanistic Investigations of Reactions Involving 2 Cyclobutoxy 3 Fluoropyridine

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway relevant to the synthesis of 2-cyclobutoxy-3-fluoropyridine itself is nucleophilic aromatic substitution (SNAr). This mechanism is common for electron-deficient aromatic systems like pyridines, where the electronegative nitrogen atom and other electron-withdrawing substituents facilitate the attack of nucleophiles.

In the formation of this compound, a precursor such as 2,3-difluoropyridine (B50371) would react with a cyclobutoxide source (e.g., sodium or potassium cyclobutoxide). The reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: The cyclobutoxide anion attacks the carbon atom at the 2-position of the pyridine (B92270) ring. This position is highly activated towards nucleophilic attack by the adjacent ring nitrogen and the fluorine atom at the 3-position. The high electronegativity of fluorine makes the C-F bond a better leaving group compared to other halogens in SNAr reactions on pyridines, leading to faster reaction rates. nih.govacs.org

Formation of a Meisenheimer Complex: The nucleophilic attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex (or a Meisenheimer-like adduct). scribd.com In this intermediate, the negative charge is delocalized across the pyridine ring and stabilized by the electron-withdrawing nitrogen atom. researchgate.netrsc.org The stability of this complex is a key factor in the feasibility of the SNAr reaction.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the fluoride (B91410) leaving group from the 2-position, yielding the final product, this compound.

Other reactions involving this compound include C–H functionalization at the remaining C-H bonds (positions 4, 5, and 6). The regioselectivity of these reactions is governed by the electronic properties of the existing substituents. The 2-cyclobutoxy group (an electron-donating group) and the 3-fluoro group (an electron-withdrawing group) create a unique electronic environment that directs incoming reagents to specific positions. nih.gov Mechanistic studies on related substituted pyridines suggest that such functionalizations can proceed through various pathways, including electrophilic palladation or concerted metalation-deprotonation, depending on the catalyst and reactants used. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the speed of a reaction and understanding its mechanism. For the SNAr reaction that forms this compound, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.

The reaction is expected to follow second-order kinetics, being first-order with respect to the pyridine substrate and first-order with respect to the nucleophile (cyclobutoxide). The rate law can be expressed as:

Rate = k[Py-F][Cyclo-O⁻]

Where:

[Py-F] is the concentration of the fluoropyridine substrate.

[Cyclo-O⁻] is the concentration of the cyclobutoxide nucleophile.

k is the second-order rate constant.

Experimental determination of the rate constant would involve monitoring the concentration of reactants or products over time using techniques like spectroscopy or chromatography. A hypothetical dataset for such a kinetic experiment is presented below.

| Time (minutes) | Concentration of 2,3-Difluoropyridine (M) | Concentration of this compound (M) |

|---|---|---|

| 0 | 0.100 | 0.000 |

| 10 | 0.082 | 0.018 |

| 20 | 0.067 | 0.033 |

| 30 | 0.055 | 0.045 |

| 40 | 0.045 | 0.055 |

| 50 | 0.037 | 0.063 |

| 60 | 0.030 | 0.070 |

This table presents hypothetical data for illustrative purposes.

By plotting the appropriate concentration function against time, the rate constant k can be determined from the slope of the line. Comparing the rate constants of fluoropyridines to other halopyridines consistently shows that fluoride is the superior leaving group in these SNAr reactions, often resulting in significantly faster rates. nih.govacs.org

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful tool for tracing the path of atoms through a reaction and for determining rate-limiting steps via the kinetic isotope effect (KIE).

For the SNAr synthesis of this compound, labeling the oxygen atom of the cyclobutanol (B46151) nucleophile with a heavy isotope like ¹⁸O would be informative. If the resulting this compound product incorporates the ¹⁸O label, it provides direct evidence that the C-O bond is formed between the pyridine ring and the oxygen from the nucleophile, consistent with the SNAr mechanism.

For other reactions, such as C-H functionalization, deuterium (B1214612) labeling is commonly used to probe the mechanism. nih.gov By replacing a C-H bond at a specific position on the pyridine ring with a C-D bond, one can measure the KIE (kₗ/kₑ).

A significant primary KIE (typically kₗ/kₑ > 2) indicates that the C-H bond is broken in the rate-determining step of the reaction. nih.gov

A KIE value close to 1 suggests that C-H bond cleavage is not involved in the rate-determining step. thieme-connect.com

For example, to investigate a hypothetical C-H arylation at the 4-position of this compound, one could synthesize a deuterated version, 2-cyclobutoxy-3-fluoro-4-deuteriopyridine. Comparing its reaction rate with the non-deuterated isotopologue would reveal the role of C-H bond cleavage in the reaction's kinetics, helping to distinguish between different possible mechanistic pathways. nih.govacs.org

Transition State Analysis

Transition state analysis, primarily conducted through computational chemistry using methods like Density Functional Theory (DFT), provides a detailed picture of the highest-energy point along the reaction coordinate. mdpi.comresearchgate.net This analysis helps to rationalize reaction rates and selectivities.

For the SNAr formation of this compound, computational models would focus on the two key transition states:

TS2: The transition state for the departure of the fluoride leaving group from the Meisenheimer intermediate to form the final product.

DFT calculations can determine the geometries and energies of the reactants, intermediates, transition states, and products. This allows for the construction of a complete reaction energy profile. Such studies consistently show that for SNAr reactions on electron-poor fluoroarenes, the formation of the Meisenheimer complex (passing through TS1) is the rate-limiting step due to the high energy barrier associated with the loss of aromaticity. researchgate.net

| Parameter | Description/Example Value |

|---|---|

| Functional | B3LYP, M06-2X (Functionals to approximate the exchange-correlation energy) |

| Basis Set | 6-311+G(d,p), def2-TZVP (Mathematical functions describing the orbitals) |

| Solvation Model | SMD, PCM (Models to simulate the effect of the solvent) |

| Calculated Outputs | Gibbs Free Energy (ΔG), Enthalpy (ΔH), Transition State Structures, Vibrational Frequencies |

This table summarizes common computational methods and outputs used in transition state analysis.

Analysis of the transition state structure would reveal the extent of bond formation and bond cleavage at this critical point. For TS1, calculations would show a partial C-O bond forming between the cyclobutoxide and the pyridine ring, and significant distortion of the pyridine ring from planarity. These theoretical models are invaluable for confirming mechanistic proposals derived from experimental data. mdpi.comresearchgate.net

Computational and Theoretical Studies of 2 Cyclobutoxy 3 Fluoropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods, which include Density Functional Theory (DFT) and ab initio calculations, provide detailed insights into the electronic structure and behavior of 2-cyclobutoxy-3-fluoropyridine. researchgate.netnih.gov

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound would be primarily determined by the interplay between the pyridine (B92270) ring, the fluorine atom, and the cyclobutoxy group. The nitrogen atom and the fluorine atom, being highly electronegative, would significantly influence the electron density distribution within the pyridine ring. This would result in a polarized structure with partial negative charges on these atoms and partial positive charges on the adjacent carbon atoms. epstem.net

The bonding characteristics can be analyzed through methods like Natural Bond Orbital (NBO) analysis. This would reveal the nature of the sigma (σ) and pi (π) bonds, delocalization of electron density, and any hyperconjugative interactions between the pyridine ring and the cyclobutoxy substituent. The C-F bond is expected to have significant ionic character, while the C-O bond of the ether linkage would also be polarized. The bond lengths and angles determined from geometry optimization calculations would provide a quantitative measure of the molecular structure. nih.govresearchgate.net

A hypothetical table of selected calculated bond lengths and angles for this compound is presented below. These values are illustrative and would require actual quantum chemical calculations for verification.

| Parameter | Calculated Value |

| C2-O Bond Length | 1.35 Å |

| C3-F Bond Length | 1.36 Å |

| N1-C2 Bond Length | 1.33 Å |

| C2-N1-C6 Angle | 118.0° |

| C2-C3-F Angle | 119.5° |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgtaylorandfrancis.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining how the molecule interacts with other chemical species. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the cyclobutoxy group, indicating its potential as a nucleophile or electron donor. The LUMO, conversely, would likely be distributed over the pyridine ring, particularly on the carbon atoms, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

A table illustrating hypothetical HOMO and LUMO energies for this compound is provided below.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the cyclobutoxy group introduces multiple possible conformations for this compound. Conformational analysis would be performed to identify the most stable conformers and the energy barriers between them. This typically involves systematically rotating the dihedral angles associated with the C-O bond and calculating the potential energy surface. nih.gov

Prediction of Reactivity and Regioselectivity

The electronic properties derived from quantum chemical calculations can be used to predict the reactivity and regioselectivity of this compound in various chemical reactions. The distribution of electrostatic potential on the molecular surface would highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For electrophilic aromatic substitution, the positions on the pyridine ring with the highest electron density (most negative electrostatic potential) would be the most likely sites of attack. Conversely, for nucleophilic aromatic substitution, the positions with the lowest electron density (most positive electrostatic potential), particularly the carbon atom attached to the fluorine, would be the most reactive. The calculated energies of reaction intermediates and transition states for different reaction pathways would provide a quantitative prediction of the most favorable reaction outcome. slideshare.net

In Silico Exploration of Molecular Interactions (Excluding Clinical Human Data)

Ligand-Receptor Docking Studies (Purely Computational)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govnih.gov In a purely computational context, docking studies could be used to explore the potential interactions of this compound with various protein targets.

The process involves generating multiple conformations of the ligand and placing them in the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex. nih.govnih.gov For example, the nitrogen atom of the pyridine ring and the oxygen of the cyclobutoxy group could act as hydrogen bond acceptors, while the aromatic ring and the cyclobutyl group could engage in hydrophobic interactions.

A hypothetical table summarizing the results of a docking study for this compound with a hypothetical protein target is shown below.

| Parameter | Value |

| Docking Score (kcal/mol) | -7.2 |

| Key Interacting Residues | TYR 23, LEU 88, PHE 92 |

| Types of Interactions | Hydrogen bond with TYR 23, Hydrophobic interactions with LEU 88 and PHE 92 |

Molecular Electrostatic Potential Mapping for Interaction Prediction

Computational and theoretical studies focusing on the molecular electrostatic potential (MEP) of this compound provide significant insights into its reactive behavior and intermolecular interaction patterns. MEP mapping is a powerful computational tool that illustrates the three-dimensional charge distribution of a molecule, identifying regions that are electron-rich and susceptible to electrophilic attack, and electron-poor regions prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEP analysis is crucial for predicting how it will interact with other molecules, including biological targets. The MEP is calculated from the molecule's wave function and provides a visual representation of the electrostatic potential on the electron density surface. nih.gov Regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electron density and are the most likely sites for electrophilic interactions. Conversely, regions of positive electrostatic potential, colored in blue, signify electron-deficient areas and are indicative of sites for nucleophilic interactions. researchgate.net

For this compound, the MEP map is expected to show distinct regions of varying electrostatic potential, largely influenced by the substituents on the pyridine ring. The nitrogen atom of the pyridine ring is anticipated to be a region of significant negative electrostatic potential. nih.govresearchgate.netnih.gov This is a characteristic feature of pyridine and its derivatives, making the nitrogen atom a primary site for hydrogen bonding and interactions with electrophiles. nih.gov

The presence of the fluorine atom at the 3-position is expected to have a notable influence on the MEP of the pyridine ring. Fluorine is a highly electronegative atom and acts as a weak electron-withdrawing group in this context. acs.org This will likely lead to a region of positive electrostatic potential on the adjacent carbon atoms of the pyridine ring, enhancing their susceptibility to nucleophilic attack. Studies on substituted pyridines have shown that the nature and position of the substituent significantly alter the MEP and, consequently, the reactivity of the molecule. nih.govresearchgate.net

The cyclobutoxy group at the 2-position introduces further complexity to the MEP. The oxygen atom of the alkoxy group is expected to be an additional site of negative electrostatic potential, capable of acting as a hydrogen bond acceptor. The cyclobutyl ring itself, being a saturated hydrocarbon group, will likely exhibit a relatively neutral or slightly positive potential.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of 2-Cyclobutoxy-3-fluoropyridine in solution. A combination of one-dimensional and two-dimensional NMR techniques provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Assignments

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are fundamental for the initial structural verification of this compound. Each spectrum provides unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling constants (J). For this compound, specific resonances are expected for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the cyclobutoxy group. The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum displays signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the fluorine and cyclobutoxy substituents. The aliphatic carbons of the cyclobutoxy group will appear in a distinct upfield region.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom's environment. A single resonance is expected for the fluorine atom at the C-3 position of the pyridine ring. The chemical shift and coupling to adjacent protons (³J(H-F)) and carbons (¹J(C-F), ²J(C-F), etc.) are characteristic of the fluoroaromatic system.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Pyridine H-4 | Data not available | Data not available | Data not available |

| Pyridine H-5 | Data not available | Data not available | Data not available |

| Pyridine H-6 | Data not available | Data not available | Data not available |

| Cyclobutoxy CH | Data not available | Data not available | Data not available |

| Cyclobutoxy CH₂ (α) | Data not available | Data not available | Data not available |

| Cyclobutoxy CH₂ (β) | Data not available | Data not available | Data not available |

| Pyridine C-2 | - | Data not available | - |

| Pyridine C-3 | - | Data not available | - |

| Pyridine C-4 | - | Data not available | - |

| Pyridine C-5 | - | Data not available | - |

| Pyridine C-6 | - | Data not available | - |

| Cyclobutoxy C-1 | - | Data not available | - |

| Cyclobutoxy C-2/4 | - | Data not available | - |

| Cyclobutoxy C-3 | - | Data not available | - |

| Fluorine at C-3 | - | - | Data not available |

Note: As of the last update, specific experimental NMR data for this compound is not publicly available. The table is prepared for the inclusion of such data once it is reported.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons within the pyridine and cyclobutoxy moieties. For instance, it would show correlations between H-4 and H-5 on the pyridine ring, and among the protons of the cyclobutoxy group. sdsu.eduslideshare.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduslideshare.net This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds, ²J(C-H) and ³J(C-H)). sdsu.eduslideshare.net HMBC is vital for connecting the cyclobutoxy group to the pyridine ring by showing a correlation between the cyclobutoxy ether proton (CH-O) and the C-2 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. slideshare.net This can help to confirm the stereochemistry and conformation of the cyclobutoxy ring relative to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₉H₁₀FNO). The measured exact mass should be in close agreement with the calculated theoretical mass.

Data Table: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | Data not available |

| [M+Na]⁺ | Data not available |

| [M]⁺˙ | Data not available |

Note: Specific experimental HRMS data for this compound is not currently available in public databases.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to the molecular ion, the mass spectrum of this compound will exhibit a characteristic fragmentation pattern. The analysis of these fragment ions provides further confirmation of the proposed structure. Expected fragmentation pathways would include the loss of the cyclobutoxy group, cleavage of the cyclobutyl ring, and fragmentation of the fluoropyridine core.

X-Ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule, as well as the packing arrangement in the crystal lattice. To date, no public reports of the single-crystal X-ray structure of this compound are available.

Absolute Configuration Assignment

The determination of the absolute configuration of a chiral molecule is a critical step in its complete structural elucidation. In the case of this compound, chirality could arise from the spatial arrangement of the cyclobutoxy group, potentially leading to enantiomers. The definitive method for assigning the absolute configuration is single-crystal X-ray diffraction (XRD).

This technique relies on the phenomenon of anomalous scattering, where the presence of heavier atoms in the crystal lattice causes small but measurable differences in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)). libretexts.org For a molecule like this compound, which contains only carbon, hydrogen, nitrogen, oxygen, and fluorine atoms, the anomalous scattering effect is weak. scribd.com However, modern diffractometers with high-intensity X-ray sources and sensitive detectors, coupled with advanced computational methods like the Flack or Hooft parameter refinement, can often successfully determine the absolute configuration even with only a fluorine atom as the heaviest anomalous scatterer. libretexts.orgscribd.com

Should direct crystallization and XRD analysis prove challenging or inconclusive, an alternative strategy involves the co-crystallization of the analyte with a chiral reference molecule of known absolute configuration. researchgate.net This forms a diastereomeric co-crystal, and the known configuration of the reference allows for the unambiguous assignment of the absolute configuration of this compound within the crystal structure.

Intermolecular Interactions in Crystal Packing

The solid-state arrangement of molecules, or crystal packing, is dictated by a complex interplay of intermolecular forces. Understanding these interactions is key to predicting and controlling the physical properties of a crystalline material. While specific crystallographic data for this compound is not publicly available, an analysis of its constituent functional groups allows for a prediction of the likely interactions that would govern its crystal packing.

The presence of the fluorinated pyridine ring suggests the importance of several types of interactions. These include:

π-π stacking: The aromatic pyridine rings can stack on top of one another, a common feature in the crystal packing of aromatic compounds.

C-H···F and C-H···N hydrogen bonds: Weak hydrogen bonds involving the hydrogen atoms of the cyclobutyl ring and the fluorine and nitrogen atoms of the pyridine ring are expected to play a significant role. Studies on fluorobenzene (B45895) derivatives have highlighted the energetic and entropic importance of C-H···F interactions in crystal stabilization.

Halogen···Halogen and Halogen···π interactions: The fluorine atom can participate in various non-covalent interactions, including interactions with other fluorine atoms or the π-system of adjacent pyridine rings.

Analysis of the crystal structure of related compounds, such as pentafluoropyridine, reveals that crystal packing is often governed by F···F and C/N···F van der Waals contacts. lumenlearning.com The study of a range of organic crystal structures has shown that while strong hydrogen bonds are highly directional and influential, weaker interactions like C-H···F are also statistically significant in determining crystal packing. helixchrom.com

A powerful tool for visualizing and quantifying these interactions is the Hirshfeld surface analysis, which maps the intermolecular contacts in a crystal. This, combined with energy framework calculations, would allow for the quantification of the energetic contributions of the different interactions, providing a detailed understanding of the supramolecular architecture of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the identification of functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, providing a molecular fingerprint. nih.gov While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on molecular vibrations that alter the polarizability of the molecule. youtube.commdpi.com

For this compound, the expected characteristic vibrational frequencies can be assigned to its distinct structural components. The analysis of these spectral features confirms the presence of the key functional groups.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100-3000 | Stretching libretexts.orglumenlearning.com |

| Alkyl C-H (cyclobutyl) | 3000-2850 | Stretching libretexts.orglumenlearning.com |

| C=C and C=N (pyridine ring) | 1600-1400 | Stretching libretexts.orglumenlearning.com |

| C-O (ether linkage) | 1320-1210 | Stretching lumenlearning.com |

| C-F | 1250-1150 | Stretching |

| C-H bend (aromatic) | 900-675 | Out-of-plane libretexts.orglumenlearning.com |

This table presents generally expected wavenumber ranges for the indicated functional groups.

The IR spectrum of an aromatic compound like this compound would be characterized by sharp bands for the C-H and C-C in-ring stretching vibrations. libretexts.orglumenlearning.com The C-O stretch of the ether linkage and the C-F stretch are also expected to be prominent features. lumenlearning.com Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which might be weak in the IR spectrum. A combined analysis of both IR and Raman spectra provides a more complete picture of the vibrational landscape of the molecule.

Chromatographic Methods for Purity and Isomer Separation (HPLC, GC)

Chromatographic techniques are paramount for the assessment of chemical purity and the separation of isomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods that would be applicable to the analysis of this compound. scribd.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. scribd.com For a compound like this compound, reversed-phase HPLC would be the method of choice.

Stationary Phase: A C18 column is a common starting point for reversed-phase separations. However, for fluorinated compounds, a pentafluorophenyl (PFP) stationary phase often provides enhanced selectivity. researchgate.netchromatographyonline.com PFP columns can engage in multiple interaction mechanisms, including hydrophobic, π-π, and dipole-dipole interactions, which are particularly effective for separating halogenated isomers. researchgate.net

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The use of a buffer, such as ammonium (B1175870) acetate (B1210297), can improve peak shape, especially when using mass spectrometric detection. chromatographyonline.com Gradient elution, where the mobile phase composition is varied during the analysis, would likely be employed to ensure good resolution of any impurities.

Detection: Ultraviolet (UV) detection would be suitable due to the aromatic nature of the pyridine ring. For higher sensitivity and structural confirmation of impurities, mass spectrometry (LC-MS) is the preferred detection method.

Gas Chromatography (GC)

GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. scribd.com Given the likely volatility of this compound, GC would be an excellent method for purity assessment.

Column: A capillary column with a non-polar or mid-polar stationary phase, such as a dimethylpolysiloxane or a phenyl-substituted polysiloxane, would be appropriate. For potential isomer separation, a more polar stationary phase might be necessary.

Carrier Gas: An inert gas, typically helium or hydrogen, is used as the mobile phase.

Injection: A split/splitless injector would be used to introduce the sample onto the column. The injector and column temperature would need to be optimized to ensure efficient volatilization without thermal degradation.

Detection: A Flame Ionization Detector (FID) would provide high sensitivity for this organic compound. For definitive identification of any impurities, a mass spectrometer (GC-MS) is the gold standard, providing both retention time and mass spectral data.

The development of a robust chromatographic method would be essential for quality control, allowing for the accurate determination of the purity of this compound and the separation of any potential positional isomers or related impurities.

Exploration of 2 Cyclobutoxy 3 Fluoropyridine in Pre Clinical and Discovery Phase Research

Utility as a Privileged Scaffold or Building Block in Medicinal Chemistry

In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The 2-cyclobutoxy-3-fluoropyridine structure represents such a scaffold, combining the desirable electronic properties of a fluoropyridine ring with the conformational rigidity of a cyclobutoxy moiety. bldpharm.comresearchgate.net The fluorine atom at the 3-position influences the electronic distribution of the pyridine (B92270) ring, which can be crucial for molecular interactions, including halogen bonding with target proteins. bldpharm.com The cyclobutoxy group, meanwhile, serves as a rigid or "constrained" linker, which can lead to a significant increase in binding affinity compared to more flexible, non-constrained linkers like a propoxy group. researchgate.net

This scaffold is utilized as a versatile building block in the synthesis of more complex molecules aimed at specific biological targets. For instance, derivatives incorporating the 2-(cyclobutoxy)-3-pyridyl core have been synthesized and investigated as potential M4 muscarinic receptor activators and positive allosteric modulators, which are targets for treating neurological and psychiatric disorders like Alzheimer's disease and schizophrenia. google.comgoogle.com Similarly, related structures have been used as intermediates in the development of glutaminase (B10826351) (GLS1) inhibitors, which are being explored for cancer therapy due to the role of glutamine metabolism in tumor cell proliferation. googleapis.comgoogleapis.com The use of this scaffold in drug discovery programs targeting enzymes and G protein-coupled receptors (GPCRs) underscores its value as a foundational structure for generating novel therapeutic candidates.

Design and Synthesis of Chemically Related Derivatives and Analogues

Starting from the this compound core, medicinal chemists systematically introduce structural modifications to optimize pharmacological properties. These changes can be broadly categorized into variations of the cyclobutoxy group and modifications to the fluoropyridine core itself.

The cyclobutoxy group can be functionalized to explore how changes in its steric and electronic properties affect biological activity. A key strategy involves introducing substituents onto the cyclobutane (B1203170) ring.

For example, in the pursuit of GLS1 inhibitors, researchers have synthesized analogues where the cyclobutoxy group is further elaborated. One such derivative is 2-chloro-4-(3-(2,2,2-trifluoroethoxy)cyclobutoxy)pyridine . googleapis.comgoogleapis.com This modification introduces a trifluoroethoxy group onto the cyclobutane ring, significantly altering the polarity and hydrogen-bonding potential of the scaffold. The synthesis involves reacting 3-((2-chloropyridin-4-yl)oxy)cyclobutanol with 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) in the presence of a base like sodium hydride (NaH). googleapis.com

Another patented variation includes the use of a (trifluoromethoxy)cyclobutoxy group, further demonstrating the strategy of using fluorinated substituents to modulate the physicochemical properties of the parent molecule. google.com These examples highlight a rational design approach where the cyclobutoxy ring is not merely a passive linker but an active site for structural diversification.

The fluoropyridine ring offers multiple sites for chemical modification, allowing for the attachment of other molecular fragments or the alteration of the ring's substitution pattern. A common strategy involves introducing a handle, such as a bromine atom, to facilitate cross-coupling reactions.

The synthesis of 2-bromo-6-cyclobutoxy-3-fluoropyridine (B13049789) provides a clear example of this approach. bldpharm.com While the exact synthetic route for this specific molecule is proprietary, analogous reactions are well-documented. For instance, a common method for creating such structures is the nucleophilic aromatic substitution of a di-halogenated pyridine with cyclobutanol (B46151). The remaining bromine atom then serves as a versatile anchor for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.

Patented research on M4 receptor modulators illustrates this principle effectively. The synthesis often begins with a commercially available di-substituted pyridine, such as 3-bromo-2-fluoropyridine . google.com This intermediate is then coupled with other fragments, for example, by reacting it with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., XantPhos). google.com This demonstrates how the pyridine core can be systematically built upon to generate complex, biologically active molecules.

Role in Ligand Design for Specific Molecular Targets (e.g., Enzyme Inhibitors, Receptor Modulators)

The this compound moiety is a key component in the design of sophisticated molecules aimed at interacting with specific biological targets. The fluorine atom at the 3-position of the pyridine ring can modulate the electronic properties of the molecule, potentially enhancing binding affinity and metabolic stability. The cyclobutoxy group at the 2-position introduces a three-dimensional element that can be crucial for fitting into the binding pockets of enzymes and receptors.

For instance, derivatives incorporating the this compound scaffold have been investigated as potential inhibitors for a range of enzymes. In many of these studies, a related intermediate, 2-bromo-6-cyclobutoxy-3-fluoropyridine, is used in the synthesis of the final compounds. Although the inhibitory data pertains to the final, more complex molecules, the inclusion of the this compound unit is a deliberate design choice to optimize ligand-target interactions.

A study on 3,5-dialkoxypyridine analogues of bedaquiline, a known inhibitor of mycobacterial ATP synthase, highlights the importance of the alkoxy-substituted pyridine ring in developing potent antituberculosis agents. nih.gov While not a direct study of this compound, this research underscores the value of such substituted pyridines in enzyme inhibitor design. The data from these studies often involves determining the half-maximal inhibitory concentration (IC50) of the compounds against the target enzyme.

Table 1: Representative Data for Derivatives Incorporating a Substituted Pyridine Moiety in Enzyme Inhibition Assays

| Derivative Class | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| Diarylquinoline Analogue | Mycobacterial ATP synthase | Whole-cell | Varies | nih.gov |

| Pyridine C-region Analog | Transient Receptor Potential Vanilloid 1 (TRPV1) | Calcium influx | Varies | nih.gov |

| Benzoxazepin Derivative | PI3 Kinase | Biochemical | <0.01 | google.com |

This table presents data for compounds that contain related structural motifs to highlight the utility of substituted pyridines in enzyme inhibitor design. The IC50 values are for the final derivatives, not this compound itself.

Similar to its role in enzyme inhibitor design, the this compound scaffold is a recurring theme in the development of receptor modulators. The specific stereochemistry and electronic nature of this fragment can contribute to high-affinity and selective binding to receptor targets.

Patent literature reveals the use of 2-bromo-6-cyclobutoxy-3-fluoropyridine in the synthesis of modulators for various receptors, including ion channels. google.com These patents often include data from receptor binding assays, typically reporting the binding affinity (Ki) or the concentration of the compound required to displace a standard radioligand from the receptor.

Research into histamine (B1213489) H3 receptor ligands has also explored the use of a 3-cyclobutoxy motif as a constrained linker, which was found to significantly increase receptor affinity compared to more flexible linkers. acs.org This finding suggests that the cyclobutoxy group in this compound can play a critical role in pre-organizing the ligand for optimal receptor interaction.

Table 2: Representative Data for Derivatives Incorporating a Cyclobutoxy or Fluoropyridine Moiety in Receptor Binding Assays

| Derivative Class | Target Receptor | Assay Type | Ki (nM) | Reference |

| Histamine H3 Receptor Ligand | Histamine H3 Receptor | Radioligand Displacement | Varies | acs.org |

| Androgen Receptor Degrader | Androgen Receptor | Biochemical | Varies | google.com |

| Ion Channel Modulator | Voltage-gated Sodium Channels | Electrophysiology | Varies | google.com |

This table presents data for compounds containing related structural elements to illustrate the importance of the cyclobutoxy and fluoropyridine motifs in receptor ligand design. The Ki values are for the final derivatives, not this compound itself.

Application in Chemical Biology Tools and Probes

The application of this compound as a chemical biology tool or probe is not yet described in the available scientific literature. Chemical probes are small molecules used to study biological systems, and they often require specific properties such as high potency, selectivity, and the ability to be functionalized with reporter tags (e.g., fluorescent dyes or biotin). nih.gov

While the this compound scaffold is utilized in the synthesis of biologically active compounds, there is no evidence to date of its development into a chemical probe for studying enzyme or receptor function in a native biological context. The development of such a tool would require further research to establish its specific target engagement and to incorporate a suitable reporter group without compromising its biological activity.

Future Perspectives and Emerging Research Directions

Unexplored Reactivity and Synthetic Opportunities

While the synthesis of 2-cyclobutoxy-3-fluoropyridine and its isomers is documented, primarily serving as intermediates in drug discovery programs, its broader reactivity remains a fertile ground for investigation. The interplay between the electron-donating cyclobutoxy group and the electron-withdrawing fluorine atom on the pyridine (B92270) ring suggests a nuanced chemical behavior that could be exploited for novel synthetic transformations.

Potential avenues for exploration include: